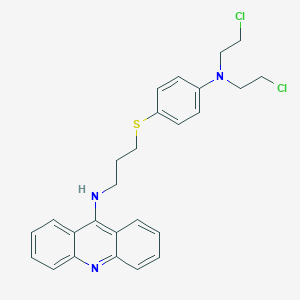
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one, also known as D-gluconic acid, is a carbohydrate acid that is commonly found in fruits, honey, and wine. It is a white crystalline powder with a slightly sweet taste and is widely used in food and pharmaceutical industries. In recent years, the scientific community has shown an increasing interest in the potential therapeutic properties of D-gluconic acid.
作用机制
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid works by scavenging free radicals and reducing oxidative stress in the body. It also inhibits the production of pro-inflammatory cytokines, reducing inflammation. Additionally, 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been shown to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been shown to have a positive effect on bone health by increasing bone mineral density and reducing bone loss. It has also been shown to have a positive effect on the immune system by increasing the production of immune cells and reducing inflammation. Additionally, 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been shown to have a positive effect on the cardiovascular system by reducing cholesterol levels and improving blood flow.
实验室实验的优点和局限性
One of the main advantages of using 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid in lab experiments is its low toxicity and high solubility. It is also readily available and relatively inexpensive. However, one limitation of using 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid is its instability in solution, which can lead to inaccurate results if not properly handled.
未来方向
There are several potential future directions for research on 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanisms of action of 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid and its potential therapeutic properties.
合成方法
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid can be synthesized through the oxidation of glucose using various methods. The most common method is the enzymatic oxidation of glucose using glucose oxidase. This method is highly selective and produces high yields of 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid. Other methods include chemical oxidation using nitric acid or potassium permanganate.
科学研究应用
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been extensively studied for its potential therapeutic properties. Research has shown that it has antioxidant, anti-inflammatory, and anti-tumor properties. It has also been shown to have a positive effect on bone health and can aid in the treatment of osteoporosis. Additionally, 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been shown to have a positive effect on the immune system, making it a potential treatment for autoimmune diseases.
属性
CAS 编号 |
135029-81-1 |
|---|---|
产品名称 |
2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one |
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC 名称 |
2-hydroxy-6-(hydroxymethyl)-2H-pyran-5-one |
InChI |
InChI=1S/C6H8O4/c7-3-5-4(8)1-2-6(9)10-5/h1-2,5-7,9H,3H2 |
InChI 键 |
NSJVIVKHQZLLFB-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(OC1O)CO |
规范 SMILES |
C1=CC(=O)C(OC1O)CO |
同义词 |
2H-Pyran-3(6H)-one, 6-hydroxy-2-(hydroxymethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






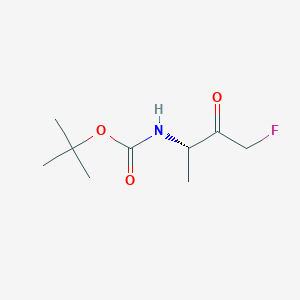



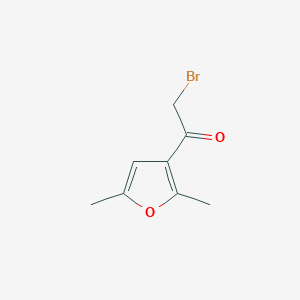
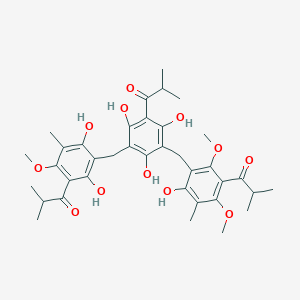
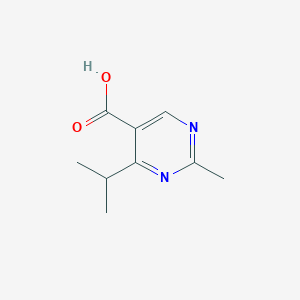
![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)
